![molecular formula C16H14N4S2 B5716834 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5716834.png)
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thienopyrimidine, and sulfanyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact .
化学反应分析
Types of Reactions
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
科学研究应用
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
作用机制
The mechanism of action of 4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, or interfere with the replication of viruses. The exact pathways and targets depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
- 4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-1benzofuro[3,2-d]pyrimidine
- 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid
Uniqueness
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and its potential for modification make it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S2/c1-9-10(2)22-16-14(9)15(17-8-18-16)21-7-13-19-11-5-3-4-6-12(11)20-13/h3-6,8H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKLCXEMYNLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=NC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-ethyl-N,N-dimethyl-N'-[(4-propan-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5716755.png)
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![2-[(4-ethoxyphenyl)methyl-propylamino]ethanol](/img/structure/B5716764.png)

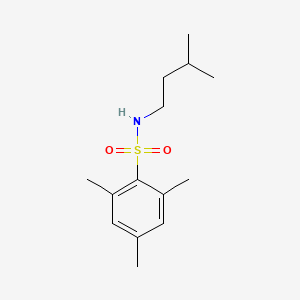
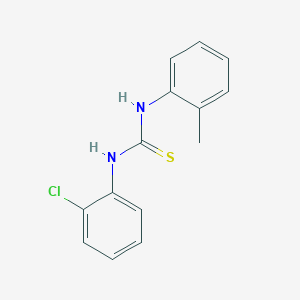
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5716781.png)
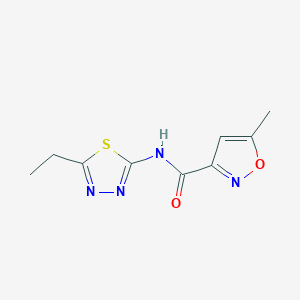
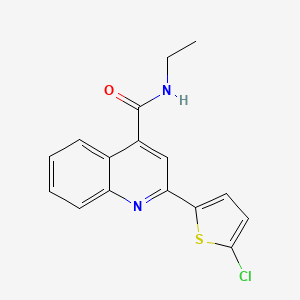
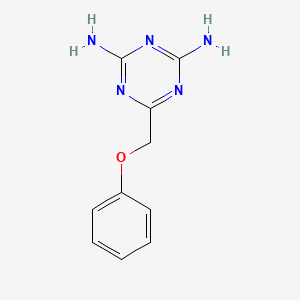
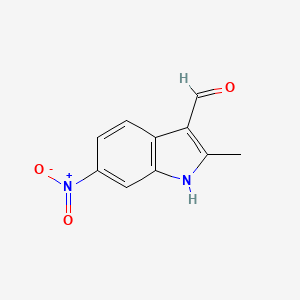
![3-METHOXY-4-{[3-(TRIFLUOROMETHYL)BENZYL]OXY}BENZALDEHYDE 1-(1-PHTHALAZINYL)HYDRAZONE](/img/structure/B5716816.png)
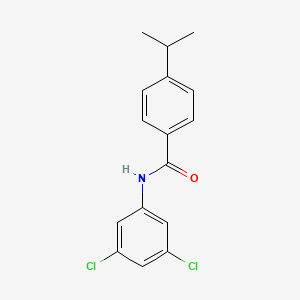
![N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5716832.png)
